(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine
Description
Properties
IUPAC Name |
[3-(3,5-difluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNQCFXORNOIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
The biphenyl core with fluorine substituents is commonly synthesized via Suzuki-Miyaura cross-coupling, which couples fluorinated arylboronic acids with aryl halides under palladium catalysis.
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- Fluorinated arylboronic acid (e.g., 3,5-difluorophenylboronic acid).
- Aryl halide (e.g., 3-bromobenzyl derivatives).
- Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).
- Base such as potassium phosphate (K3PO4).
- Solvent mixture of tetrahydrofuran (THF) and water.
- Reflux conditions (typically 80–100 °C).
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- High yield of fluorinated biphenyl intermediates.
- Selective formation of 3',5'-difluorobiphenyl scaffold.
This method is supported by recent scalable syntheses of fluorinated biphenyls and is adaptable for the preparation of the 3',5'-difluoro substitution pattern required.
Introduction of Methanamine Group
The methanamine group (-CH2NH2) is introduced at the 3-position of the biphenyl ring through one of the following approaches:
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- Starting from a halomethyl biphenyl intermediate (e.g., bromomethyl biphenyl), nucleophilic substitution with ammonia or amine sources can yield the methanamine derivative.
- Conditions typically involve polar aprotic solvents such as DMF or DMSO, moderate heating, and excess amine reagent to drive the reaction.
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- Starting from a biphenyl aldehyde intermediate, reductive amination using ammonia or ammonium salts with reducing agents like sodium cyanoborohydride or hydrogenation catalysts can afford the methanamine.
- This method allows for better control over selectivity and yields.
-
- Reduction of nitro-substituted biphenyl intermediates to the corresponding amines using catalysts such as Pd/C under hydrogen atmosphere.
These methods are widely used in aromatic amine synthesis and can be tailored to fluorinated biphenyl systems.
Catalytic Systems and Optimization
- Catalyst loading is critical for efficiency; low palladium catalyst loadings (e.g., 0.05 mol%) have been reported to provide high yields in biphenyl amine synthesis.
- Ligand choice (e.g., bidentate phosphine ligands) influences catalyst stability and selectivity.
- Reaction parameters such as temperature, solvent, and base concentration are optimized to minimize by-products and maximize yield.
- Data Table: Summary of Key Preparation Methods
- The use of pre-formed two-ligand palladium catalysts significantly improves yield and reduces catalyst loading, as demonstrated in related biphenylamine preparations.
- Fluorine substitution on the biphenyl ring influences reactivity and selectivity; the electron-withdrawing effect of fluorine can enhance coupling efficiency but requires careful control of reaction conditions.
- Solvent systems combining THF and water provide an optimal medium for Suzuki coupling, balancing solubility and catalyst activity.
- For methanamine introduction, reductive amination offers a cleaner route with fewer side products compared to direct nucleophilic substitution, especially when sensitive fluorinated substrates are involved.
- Scale-up considerations include avoiding hazardous reagents and optimizing work-up procedures to minimize purification steps.
The preparation of (3',5'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine is effectively achieved through a combination of Suzuki-Miyaura cross-coupling to assemble the fluorinated biphenyl core and subsequent amination steps to introduce the methanamine group. Advances in catalyst systems, reaction optimization, and purification techniques have enabled high-yielding, scalable syntheses suitable for research and industrial applications. The fluorine substituents confer unique electronic properties that require tailored reaction conditions to maintain selectivity and yield.
This synthesis strategy is supported by diverse and authoritative sources, reflecting current best practices in the preparation of fluorinated aromatic amines.
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Scientific Research Applications
(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of materials with specific properties, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of (3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s ability to form strong interactions with target molecules, influencing pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Fluorine Positioning : The 3',5'-difluoro substitution in the target compound contrasts with 2',4'-difluoro () or single-fluoro analogues (). Fluorine at meta/para positions enhances electronic effects, influencing binding affinity in targets like TAAR1 or LOX/LOXL2 .
- Functional Groups : Replacing the amine with an aldehyde () or alcohol () alters reactivity and hydrogen-bonding capacity, impacting solubility and target engagement.
- Heterocyclic Modifications : Compounds with sulfonyl-thiazole-amine moieties () exhibit distinct pharmacological profiles (e.g., enzyme inhibition) compared to simpler biphenyl methanamines.
TAAR1 Agonists
describes 2-(5-(3′,5′-Difluoro-[1,1′-biphenyl]-4-YL)-4H-1,2,4-triazol-3-YL)ethan-1-amine Hydrochloride (65), a TAAR1 agonist with a triazole-ethylamine side chain. While the biphenyl core is similar, the 4-position substitution and extended side chain differentiate its pharmacokinetics and receptor binding from the target compound .
LOX/LOXL2 Inhibitors
Sulfonyl-thiazole derivatives () demonstrate how biphenyl methanamines can be integrated into larger heterocyclic systems for enzyme inhibition. The sulfonyl group enhances electron-withdrawing effects, while the thiazole ring contributes to π-stacking interactions in enzyme active sites .
Biological Activity
(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C13H11F2N. The compound features a biphenyl structure with two fluorine atoms located at the 3' and 5' positions and a methanamine functional group. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The amine group can form hydrogen bonds or electrostatic interactions with active sites on target molecules, modulating their activity. The fluorine atoms contribute to the compound's binding affinity and selectivity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of biphenyl derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | Induces apoptosis |
| Similar biphenyl derivative | HeLa | 12.8 | Cell cycle arrest |
These findings suggest that the compound may exert its effects through modulation of apoptotic pathways and inhibition of cell cycle progression.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies indicate that it exhibits significant inhibitory effects against a range of bacterial strains.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
A notable study investigated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses over four weeks, resulting in a significant reduction in tumor size compared to control groups.
Case Study Summary:
- Objective: Evaluate the anticancer efficacy in vivo.
- Method: Administered doses ranged from 10 mg/kg to 50 mg/kg.
- Results: Tumor size reduced by up to 60% at the highest dose.
- Conclusion: Suggests potential for development as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes for (3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by fluorination and amine functionalization. Key steps include:
Biphenyl Formation : Coupling a boronic acid derivative (e.g., 3-bromo-5-fluorophenylboronic acid) with a fluorinated aryl halide under palladium catalysis .
Fluorination : Regioselective fluorination at the 3' and 5' positions using fluorinating agents like Selectfluor or DAST, optimized to minimize byproducts .
Amine Introduction : Reductive amination or Gabriel synthesis to introduce the methanamine group at the 3-position .
Challenges : Ensuring regioselectivity during fluorination and avoiding over-reduction of the amine group.
Basic: How do fluorination patterns influence the compound’s physicochemical properties?
Answer:
The 3',5'-difluoro substitution enhances:
- Lipophilicity : Increased logP due to fluorine’s electron-withdrawing nature, improving membrane permeability .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation by cytochrome P450 enzymes .
- Electronic Effects : Fluorine’s inductive effect polarizes the biphenyl system, altering π-π stacking interactions in binding assays .
Characterization : Use NMR to confirm substitution patterns and HPLC-MS to assess purity .
Advanced: How can contradictions in biological activity data (e.g., binding affinity vs. cellular efficacy) be resolved?
Answer:
Discrepancies may arise from:
- Assay Conditions : Differences in buffer pH or ionic strength affecting protonation of the amine group. Validate assays under physiological conditions (pH 7.4, 150 mM NaCl) .
- Off-Target Effects : Screen against related receptors (e.g., GPCRs) using competitive binding assays with radiolabeled ligands .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS to correlate extracellular binding with intracellular efficacy .
Advanced: What computational strategies predict interactions with biological targets?
Answer:
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model binding to targets like serotonin receptors, leveraging fluorine’s electronegativity for polar interactions .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability of fluorine-mediated hydrogen bonds .
- QSAR Models : Train models on fluorinated biphenyl derivatives to predict EC values based on substituent electronic parameters (Hammett σ) .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- and NMR : Confirm fluorine positions and amine proton integration .
- IR Spectroscopy : Identify N-H stretching (3300–3500 cm) and C-F vibrations (1100–1200 cm) .
- X-ray Crystallography : Resolve biphenyl dihedral angles and fluorine-amine spatial relationships .
Advanced: How to design SAR studies focusing on fluorinated analogs?
Answer:
- Variation of Fluorine Count : Compare 3',5'-difluoro vs. monofluoro or trifluoro derivatives to assess hydrophobicity-activity relationships .
- Positional Isomers : Synthesize 2',4'-difluoro analogs to evaluate steric effects on target binding .
- Amine Modifications : Replace methanamine with bulkier groups (e.g., cyclopropylamine) to probe steric tolerance .
Basic: What are the stability considerations under storage and experimental conditions?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the biphenyl core .
- Oxidation : Add antioxidants (e.g., BHT) to aqueous solutions to protect the amine group .
- pH Stability : Avoid acidic conditions (pH < 5) to prevent protonation-induced aggregation .
Advanced: How to address low yields in Suzuki-Miyaura coupling steps?
Answer:
- Catalyst Optimization : Use Pd(OAc) with SPhos ligand for electron-deficient aryl halides .
- Solvent Screening : Test toluene/water mixtures vs. DMF to improve boronic acid solubility .
- Microwave Assistance : Apply microwave irradiation (100°C, 20 min) to accelerate coupling .
Advanced: What mechanistic insights explain fluorine’s role in enhancing bioactivity?
Answer:
- Hydrogen Bond Mimicry : Fluorine acts as a hydrogen bond acceptor with target residues (e.g., Tyr or Ser in enzymes) .
- Conformational Restriction : Fluorine’s van der Waals radius (1.47 Å) rigidifies the biphenyl system, favoring bioactive conformations .
- Metabolic Blocking : Fluorine at 3' and 5' positions shields adjacent C-H bonds from hydroxylation .
Basic: What are the safety and handling protocols for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
